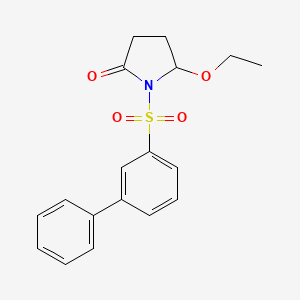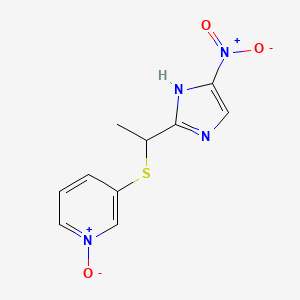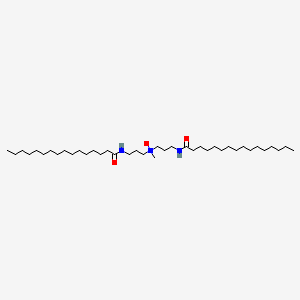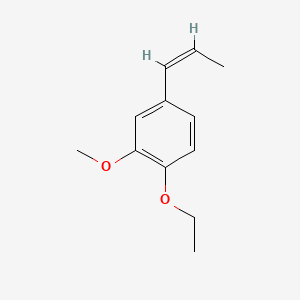
1-Ethoxy-2-methoxy-4-(1-propenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of isoeugenol, which is a naturally occurring phenylpropene, a type of phenylpropanoid, and is found in the essential oils of various plants.
Métodos De Preparación
The synthesis of isoeugenyl ethyl ether, (Z)- typically involves the etherification of isoeugenol. This process can be carried out using various methods, including:
Etherification Reaction: Isoeugenol can be reacted with ethyl iodide in the presence of a base such as potassium carbonate to form isoeugenyl ethyl ether.
Catalytic Methods: Catalysts such as palladium on carbon can be used to facilitate the etherification process under mild conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar etherification reactions on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Isoeugenyl ethyl ether, (Z)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert isoeugenyl ethyl ether into different derivatives, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Isoeugenyl ethyl ether, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of isoeugenyl ethyl ether, (Z)- is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological effects are likely mediated through its interaction with cellular membranes and proteins, leading to changes in cellular function.
Comparación Con Compuestos Similares
Isoeugenyl ethyl ether, (Z)- can be compared to other similar compounds such as:
Isoeugenol: The parent compound from which isoeugenyl ethyl ether is derived.
Eugenol: Another phenylpropene with similar chemical properties but different biological activities.
Methyleugenol: A methylated derivative of eugenol with distinct chemical and biological properties.
Isoeugenyl ethyl ether, (Z)- is unique due to its specific ether linkage, which imparts different chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
149849-39-8 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-ethoxy-2-methoxy-4-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4- |
Clave InChI |
AOSKXPFBGRLCEG-XQRVVYSFSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C\C)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=CC)OC |
melting_point |
63 - 64 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


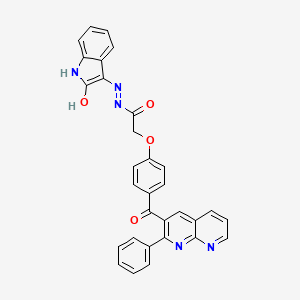
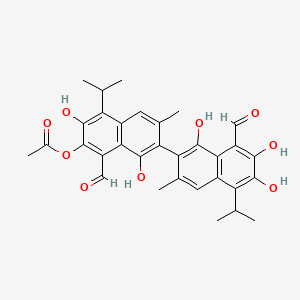

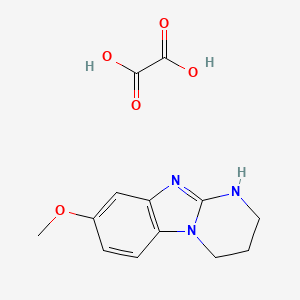
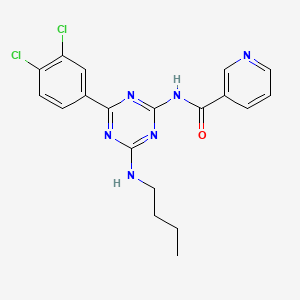
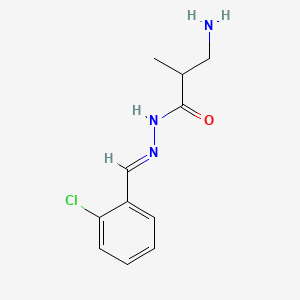
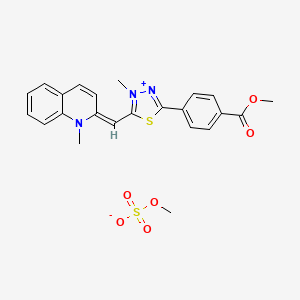
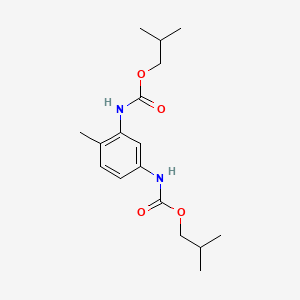
![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)
